AKN-028 trifluoroacetate

Description

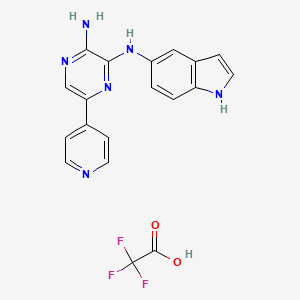

Structure

3D Structure of Parent

Properties

CAS No. |

1175017-91-0 |

|---|---|

Molecular Formula |

C19H15F3N6O2 |

Molecular Weight |

416.36 |

IUPAC Name |

2,3-Pyrazinediamine, N3-1H-indol-5-yl-5-(4-pyridinyl)-, 2,2,2-trifluoroacetate (1:1) |

InChI |

InChI=1S/C17H14N6.C2HF3O2/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11;3-2(4,5)1(6)7/h1-10,20H,(H2,18,21)(H,22,23);(H,6,7) |

InChI Key |

FWEYJLNSAWCAPA-UHFFFAOYSA-N |

SMILES |

NC1=NC=C(C2=CC=NC=C2)N=C1NC3=CC4=C(NC=C4)C=C3.O=C(O)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AKN-028 trifluoroacetate; AKN 028 trifluoroacetate; AKN028 trifluoroacetate |

Origin of Product |

United States |

Foundational & Exploratory

AKN-028 Trifluoroacetate: Mechanism of Action & FLT3 Inhibition Profile

Technical Guide for Drug Development & Research Applications

Executive Summary

AKN-028 (Glesatinib precursor/analogue) is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) engineered to target FMS-like tyrosine kinase 3 (FLT3 ).[1][2] Unlike first-generation Type II inhibitors (e.g., sorafenib, quizartinib) that are restricted to the inactive kinase conformation, AKN-028 exhibits Type I inhibitor characteristics . It binds to the ATP-binding pocket of FLT3 in its active conformation, enabling it to inhibit not only FLT3-ITD (Internal Tandem Duplication) but also the FLT3-D835 tyrosine kinase domain (TKD) mutations that frequently drive clinical resistance.

This guide details the molecular mechanism, signaling impact, and experimental validation frameworks for AKN-028 trifluoroacetate, the salt form commonly utilized in preclinical research for its enhanced solubility.

Chemical & Pharmacological Profile

Chemical Identity

-

Salt Form: Trifluoroacetate (TFA)

-

IUPAC Name: N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine

-

Molecular Target: FLT3 (wild-type & mutant), c-KIT.[6]

-

Primary Class: Type I Tyrosine Kinase Inhibitor (ATP-competitive).

Solubility & Formulation

In research settings, AKN-028 trifluoroacetate is preferred over the free base due to superior solubility in polar solvents.

-

Stock Preparation: Dissolve in DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution.

-

Aqueous Dilution: Dilute into cell culture media immediately prior to use. Avoid freeze-thaw cycles of aqueous dilutions to prevent precipitation.

Mechanism of Action (MoA)

Binding Mode: The Type I Advantage

FLT3 inhibitors are categorized by their binding conformation:

-

Type II (e.g., Quizartinib): Bind the hydrophobic pocket adjacent to the ATP site, requiring the kinase to be in the inactive ("DFG-out") conformation.[10] Mutations like D835Y stabilize the active ("DFG-in") conformation, rendering Type II inhibitors ineffective.

-

Type I (AKN-028): Binds directly to the ATP-binding pocket in the active ("DFG-in") conformation.

-

Result: AKN-028 retains potency against FLT3-ITD , FLT3-WT , and crucially, FLT3-D835 mutations, preventing the "escape" phenomenon seen with sorafenib.

-

Signaling Cascade Inhibition

Upon binding, AKN-028 sterically hinders ATP access, preventing the autophosphorylation of tyrosine residues (Y589, Y591) in the juxtamembrane domain. This blockade collapses the downstream oncogenic signaling network:

-

STAT5 Pathway: Prevents STAT5 phosphorylation/dimerization, blocking nuclear translocation and transcription of survival genes (e.g., BCL-xL, MYC).

-

PI3K/AKT Pathway: Inhibits AKT phosphorylation, restoring apoptotic sensitivity.

-

RAS/MAPK Pathway: Reduces p-ERK levels, halting cell proliferation.

Visualizing the Pathway

The following diagram illustrates the interruption of FLT3 signaling by AKN-028.

Figure 1: AKN-028 competes with ATP at the FLT3 active site, blocking autophosphorylation and silencing downstream STAT5, AKT, and ERK pathways, ultimately triggering apoptosis.

Quantitative Efficacy Data

AKN-028 demonstrates broad efficacy across diverse FLT3 mutational statuses, a key differentiator from Type II inhibitors.

| Cell Line | FLT3 Status | AKN-028 IC50 (nM) | Clinical Relevance |

| MV4-11 | FLT3-ITD Homozygous | < 10 nM | Highly sensitive; primary model for ITD efficacy.[2] |

| MOLM-13 | FLT3-ITD Heterozygous | < 10 nM | Highly sensitive.[2] |

| HL-60 | FLT3-WT (Amplified) | ~500 nM | Moderate sensitivity; indicates activity against WT. |

| Ba/F3-D835Y | FLT3-TKD Mutant | < 50 nM | Critical: Retains potency where sorafenib fails. |

Note: IC50 values are approximate based on aggregation of preclinical datasets (e.g., Eriksson et al., Blood Cancer J. 2012).

Experimental Validation Framework

To validate the mechanism of AKN-028 in your specific model, follow this self-validating experimental workflow.

Protocol: Assessment of FLT3 Autophosphorylation (Western Blot)

Objective: Confirm that AKN-028 inhibits Y589/Y591 phosphorylation directly, rather than affecting total protein levels.

-

Cell Seeding: Seed MV4-11 cells at

cells/mL in RPMI-1640 + 10% FBS. -

Treatment:

-

Treat with AKN-028 at increasing concentrations: 0, 10, 100, 1000 nM .

-

Incubate for 1 hour (short exposure captures kinase inhibition before apoptosis onset).

-

-

Lysis:

-

Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).

-

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

-

Immunoblotting:

-

Primary Antibodies: Anti-pFLT3 (Tyr591), Anti-FLT3 (Total), Anti-pSTAT5 (Tyr694), Anti-STAT5 (Total), Anti-Actin (Loading Control).

-

-

Validation Criteria:

-

pFLT3 signal must decrease dose-dependently.

-

Total FLT3 signal must remain constant (proving inhibition, not degradation).

-

pSTAT5 should disappear at concentrations

100 nM.

-

Protocol: Apoptosis Induction (Annexin V/PI)

Objective: Quantify cytotoxic efficacy via mechanism-based apoptosis (Caspase-3 activation).

-

Treatment: Incubate cells with AKN-028 (1 µM) for 24 and 48 hours .

-

Staining:

-

Harvest cells and wash in Annexin Binding Buffer.

-

Stain with Annexin V-FITC and Propidium Iodide (PI) .

-

-

Flow Cytometry:

-

Q3 (Annexin+/PI-): Early Apoptosis.

-

Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

-

-

Validation Criteria: Significant shift from Q4 (Live) to Q3/Q2 compared to DMSO control.

Experimental Workflow Diagram

Figure 2: Integrated experimental workflow for validating AKN-028 potency and mechanism of action in AML models.

Overcoming Resistance

The clinical utility of AKN-028 lies in its ability to overcome resistance mechanisms that plague first-generation inhibitors:

-

D835 Mutations: The D835 residue in the activation loop controls the transition between active and inactive states.[11] Type II inhibitors (e.g., Sorafenib) cannot bind the D835-mutated (active-stabilized) kinase.[11] AKN-028, as a Type I inhibitor, binds the active conformation regardless of this mutation.

-

High Allelic Burden: AKN-028 shows efficacy in models with high FLT3-ITD allelic ratios, which typically correlate with poor prognosis.

References

-

Eriksson, A., et al. (2012).[1][2][5] "The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia."[1][2][5][7] Blood Cancer Journal, 2(8), e81.[1][5]

-

Eriksson, A., et al. (2014).[8] "AKN-028 induces cell cycle arrest, downregulation of Myc associated genes and dose dependent reduction of tyrosine kinase activity in acute myeloid leukemia."[8][9] Biochemical Pharmacology, 87(2), 284-291.[8][12]

-

Kiyoi, H., et al. (2018).[13] "Clinical efficacy of FLT3 inhibitors in acute myeloid leukemia." Cancers, 10(2), 52. (Context on Type I vs II classification).

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. FLT3/KIT Kinase Inhibitor AKN-028 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dual FLT3/TOPK inhibitor with activity against FLT3-ITD secondary mutations potently inhibits acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5x02 - Crystal structure of the FLT3 kinase domain bound to the inhibitor FF-10101 - Summary - Protein Data Bank Japan [pdbj.org]

Technical Monograph: AKN-028 as a Next-Generation FLT3-ITD Inhibitor in AML

[1]

Executive Summary

AKN-028 (also known as BVT-II) is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) engineered to target FMS-like tyrosine kinase 3 (FLT3) and c-KIT.[1] Unlike first-generation Type II inhibitors (e.g., Sorafenib, Quizartinib) which are often limited by resistance-conferring point mutations in the Tyrosine Kinase Domain (TKD), AKN-028 exhibits a broad inhibitory profile.[1] It potently suppresses both Internal Tandem Duplication (ITD) and TKD mutations (e.g., D835), suggesting a Type I-like binding mode or a unique structural accommodation within the ATP-binding pocket.

This guide details the physicochemical properties, mechanistic potency, and experimental protocols required to validate AKN-028 efficacy in preclinical Acute Myeloid Leukemia (AML) models.

Chemical Identity & Structural Biology[1]

AKN-028 is a pyrazine-based small molecule.[1][2] Its structural distinctiveness lies in the specific arrangement of the indole and pyridine substituents on the pyrazine core, facilitating high-affinity binding to the FLT3 ATP-binding pocket.

Compound Specifications

-

IUPAC Name: 3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine[1][2]

-

Chemical Formula: C₁₇H₁₄N₆[1]

-

Molecular Weight: 302.33 g/mol [1]

-

SMILES: C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4

-

Solubility: Soluble in DMSO (>10 mM); lower solubility in aqueous buffers without carriers.

Structural Mechanism

While Type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase, AKN-028’s activity against D835 mutations (which stabilize the active "DFG-in" state) implies it functions mechanistically as a Type I inhibitor .[1] This allows it to maintain potency even when the activation loop is constitutively open due to TKD mutations.[1]

Mechanism of Action & Signaling Pathway

AKN-028 exerts its anti-leukemic effect by competitively inhibiting ATP binding to FLT3.[1] This blockade prevents the autophosphorylation of tyrosine residues (e.g., Y589, Y591) in the juxtamembrane domain, thereby silencing downstream oncogenic cascades.

Key Signaling Nodes

-

STAT5: Direct target of FLT3-ITD; AKN-028 treatment leads to rapid dephosphorylation of p-STAT5, downregulating BCL-xL and PIM1 (anti-apoptotic factors).[1]

-

RAS/MAPK (ERK): Inhibition reduces proliferation signals.[1]

-

PI3K/AKT: Inhibition restores sensitivity to apoptosis.[1]

Pathway Visualization

The following diagram illustrates the FLT3-ITD signaling network and the specific blockade point of AKN-028.

Caption: Mechanistic blockade of FLT3-ITD signaling by AKN-028, leading to apoptosis and cell cycle arrest.[3]

Potency Profile & Efficacy Data

AKN-028 demonstrates high potency against FLT3-ITD driven lines, with a selectivity window that favors leukemic blasts over healthy mononuclear cells.[1]

Enzyme & Cell-Based IC50 Values

| Target / Cell Line | Genotype | IC50 (Potency) | Notes |

| FLT3 Enzyme | Recombinant | 6 nM | Direct kinase inhibition |

| MV4-11 | FLT3-ITD (Homozygous) | < 50 nM | Highly sensitive |

| MOLM-13 | FLT3-ITD (Heterozygous) | < 50 nM | Highly sensitive |

| HL-60 | FLT3-WT (Amp) | > 1000 nM | Low sensitivity (off-target control) |

| Primary AML | FLT3-ITD+ | ~1 µM (Mean) | Varies by patient burden |

| Primary AML | FLT3-TKD (D835) | Active | Retains potency (unlike Quizartinib) |

Comparative Analysis

-

Vs. PKC412 (Midostaurin): AKN-028 is more selective, showing fewer off-target effects on unrelated kinases, though it does inhibit c-KIT (which can contribute to myelosuppression).[1]

-

Vs. AC220 (Quizartinib): While AC220 is a more potent Type II inhibitor (sub-nanomolar), it fails against D835 mutations. AKN-028 retains activity against D835, making it a critical option for resistant clones.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Determination of Cellular IC50 (Viability Assay)

Objective: Quantify the cytotoxic potency of AKN-028 in AML cell lines.[1][4]

-

Reagent Prep: Dissolve AKN-028 in DMSO to 10 mM stock. Store at -80°C. Prepare serial dilutions (10 µM down to 0.1 nM) in culture medium (RPMI-1640 + 10% FBS).

-

Seeding: Plate MV4-11 cells at 10,000 cells/well in 96-well plates.

-

Treatment: Add 100 µL of diluted drug to wells.

-

Control 1: DMSO only (Vehicle, 0% kill).

-

Control 2: 10 µM Staurosporine (Positive kill control).[1]

-

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Readout: Add 20 µL MTS/XTT reagent. Incubate 2-4 hours. Measure absorbance at 490 nm.

-

Analysis: Normalize to Vehicle. Fit data to a 4-parameter logistic curve to calculate IC50.[1]

Protocol B: Western Blot for Target Engagement (Phospho-FLT3)

Objective: Confirm AKN-028 inhibits FLT3 autophosphorylation and downstream STAT5.[1]

-

Treatment: Treat 5x10⁶ MV4-11 cells with AKN-028 (10 nM, 100 nM, 1 µM) for 1 hour . (Short exposure is critical to catch phosphorylation changes before apoptosis onset).[1]

-

Lysis: Wash with ice-cold PBS containing Na₃VO₄ (phosphatase inhibitor).[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

-

Separation: Load 30 µg protein on 4-12% SDS-PAGE gel.

-

Blotting: Transfer to PVDF membrane.[1]

-

Antibodies:

-

Primary: p-FLT3 (Tyr591), Total FLT3, p-STAT5 (Tyr694), Total STAT5, GAPDH (Loading Control).

-

Validation: p-FLT3 signal must disappear in treated samples while Total FLT3 remains constant.[1]

-

-

Detection: Chemiluminescence.

Experimental Workflow Diagram

Caption: Parallel workflow for validating AKN-028 cytotoxicity and molecular target engagement.

Clinical Implications & Resistance

AKN-028 addresses a critical gap in AML therapy: Type II Inhibitor Resistance .[1]

-

Problem: Patients treated with Quizartinib often relapse due to the emergence of D835 mutations (e.g., D835Y/V). These mutations sterically hinder Type II inhibitors.[1]

-

AKN-028 Solution: As a putative Type I inhibitor, AKN-028 binds the active conformation, retaining efficacy against D835 mutants.[1]

-

Combination Potential: Preclinical data suggests synergy with Cytarabine and Daunorubicin, indicating it can be integrated into standard induction chemotherapy ("7+3" regimens).

References

-

Eriksson, A., et al. (2012).[2][5] "The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia."[1][2][4][5] Blood Cancer Journal, 2(8), e81.[5]

-

MedChemExpress. "AKN-028 Product Monograph & Biological Activity." MedChemExpress.

-

PubChem. "Compound Summary: AKN-028."[1] National Library of Medicine.[1]

-

NCI Drug Dictionary. "FLT3/KIT Kinase Inhibitor AKN-028." National Cancer Institute.[1][6]

-

Lehmann, F., et al. (2010). "AKN-028, a FLT-3 Kinase Inhibitor In Preclinical Development, Induces Significant Gene Regulation That Differs From PKC-412."[1] ASH Annual Meeting Abstracts.

Sources

- 1. Akn-028 | C17H14N6 | CID 44177328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AML Hub | Therapeutics / flt3-inhibitors [aml-hub.com]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Facebook [cancer.gov]

AKN-028 Kinase Selectivity Profile: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the kinase selectivity profile of AKN-028, a potent tyrosine kinase inhibitor primarily targeting FMS-like tyrosine kinase 3 (FLT3). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to determine its target engagement and off-target activities, the interpretation of the resulting data, and the implications for its therapeutic application in Acute Myeloid Leukemia (AML).

Introduction: The Critical Role of Kinase Selectivity for AKN-028

AKN-028 is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical and clinical activity against AML.[1][2] Its primary therapeutic mechanism is the potent inhibition of FLT3, a receptor tyrosine kinase frequently mutated in AML, leading to constitutive activation of downstream signaling pathways that drive leukemic cell proliferation and survival.[3][4][5] AKN-028 has a reported IC50 value of 6 nM for FLT3, highlighting its strong on-target potency.[6]

However, the clinical success and safety profile of any TKI are intrinsically linked to its kinase selectivity. The human kinome consists of over 500 kinases, and off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of the AKN-028 kinase selectivity profile is paramount for predicting its clinical behavior and guiding its development. This guide will explore the methodologies to comprehensively characterize this profile, moving from traditional biochemical assays to more physiologically relevant cellular assays.

The Target Landscape of AKN-028: Beyond FLT3

While FLT3 is the primary target of AKN-028, initial kinase profiling has revealed activity against other kinases. Understanding this broader target landscape is crucial for a complete picture of the compound's biological effects.

Primary Target: FMS-Like Tyrosine Kinase 3 (FLT3)

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[3] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to ligand-independent dimerization and constitutive activation of the kinase.[3][7] This aberrant signaling activates downstream pathways, including STAT5, MAPK, and PI3K/AKT, promoting leukemic cell proliferation and survival.[3][7] AKN-028 potently inhibits this constitutive FLT3 autophosphorylation.[6]

Key Off-Targets

Kinase selectivity profiling of AKN-028 has identified several off-target kinases that are inhibited at varying concentrations. These include, but are not limited to:

-

KIT: A receptor tyrosine kinase structurally related to FLT3, also implicated in hematopoiesis and certain cancers. Inhibition of KIT autophosphorylation by AKN-028 has been demonstrated in cell lines.[6]

-

CLK1 (CDC-Like Kinase 1)

-

RPS6KA (Ribosomal Protein S6 Kinase A)

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

-

FGFR2 (Fibroblast Growth Factor Receptor 2)

The inhibition of these kinases may contribute to both the therapeutic efficacy and the potential side effects of AKN-028. A detailed, quantitative assessment of the inhibitory activity against a broad panel of kinases is therefore essential.

Methodologies for Kinase Selectivity Profiling

A multi-faceted approach employing both biochemical and cellular assays is critical to building a comprehensive and reliable kinase selectivity profile for AKN-028.

Biochemical Kinase Assays: The Foundation of Selectivity Profiling

Biochemical assays provide a direct measure of an inhibitor's ability to interact with an isolated kinase. The radiometric assay is a classic and robust method for this purpose.

This protocol is adapted from the widely used 33PanQinase® Activity Assay, which was employed in the initial profiling of AKN-028.[6]

Principle: This assay measures the transfer of a radiolabeled phosphate group (γ-33P) from ATP to a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Step-by-Step Methodology:

-

Reaction Setup: All reactions are performed in a 96-well filter plate (e.g., PerkinElmer FlashPlates) in a final volume of 50 µL.

-

Component Addition: The reaction components are added in the following order:

-

20 µL of assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/mL PEG20000).

-

5 µL of γ-33P-ATP solution (in H2O, to a final concentration of 1 µM, providing approximately 3x105 cpm per well).

-

5 µL of AKN-028 (or vehicle control, typically 10% DMSO) at various concentrations.

-

20 µL of a pre-mixed solution containing the target kinase and its specific substrate.

-

-

Incubation: The plate is incubated for 60 minutes at room temperature to allow the kinase reaction to proceed.

-

Washing: The reaction is stopped, and unincorporated γ-33P-ATP is removed by washing the filter plate multiple times with a suitable wash buffer (e.g., phosphoric acid solution).

-

Detection: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis: The percentage of remaining kinase activity is calculated for each concentration of AKN-028 relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

-

Radiolabeling: The use of 33P-ATP provides a direct and highly sensitive measure of kinase activity, making it a gold standard for biochemical kinase assays.[8][9][10]

-

ATP Concentration: Performing the assay at a fixed, low ATP concentration (often near the Km,ATP of the kinase) allows for the determination of the inhibitor's intrinsic affinity for the kinase active site.[9] However, it is also crucial to test at physiologically relevant ATP concentrations (e.g., 1 mM) to better predict cellular activity.[8]

-

Filter Plates: The use of filter plates allows for the efficient separation of the phosphorylated substrate from the reaction mixture, enabling accurate quantification of kinase activity.

Cellular Kinase Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment where factors like ATP concentration, protein-protein interactions, and cell permeability can significantly influence a drug's activity.[2][11][12][13] Cellular assays provide a more physiologically relevant assessment of target engagement.

Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target kinase in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that competes with the tracer for binding will disrupt BRET, leading to a decrease in the BRET signal.[14][15]

Step-by-Step Methodology:

-

Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

Cell Seeding: The transfected cells are seeded into a 384-well plate.

-

Compound and Tracer Addition: The cells are treated with varying concentrations of AKN-028, followed by the addition of the specific NanoBRET™ kinase tracer.

-

Equilibration: The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator to allow for compound entry and binding equilibrium.

-

Detection: The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The donor (460 nm) and acceptor (610 nm) emission signals are measured using a luminometer equipped with appropriate filters.

-

Data Analysis: The NanoBRET™ ratio (acceptor emission/donor emission) is calculated for each well. The data is then normalized to controls and plotted against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target kinase within the cellular environment.

Causality Behind Experimental Choices:

-

Live Cells: Using live cells provides a more accurate representation of how AKN-028 will behave in a physiological context, accounting for cell permeability and intracellular ATP competition.[2][11][12][13]

-

BRET: BRET is a highly sensitive and quantitative method for measuring molecular proximity, making it ideal for studying drug-target engagement in real-time.[14][15]

-

Full-Length Kinases: The use of full-length kinases in their native cellular environment allows for the assessment of interactions that may be missed when using isolated kinase domains.[13]

Data Presentation and Interpretation

The data generated from kinase selectivity profiling should be presented in a clear and concise manner to facilitate interpretation.

Tabular Summary of Kinase Inhibition Data

| Kinase Target | Assay Type | AKN-028 IC50 (nM) |

| Primary Target | ||

| FLT3 | Radiometric | 6 |

| FLT3 | NanoBRET™ | [Example Data] |

| Key Off-Targets | ||

| KIT | Radiometric | [Example Data] |

| KIT | NanoBRET™ | [Example Data] |

| CLK1 | Radiometric | 140 |

| RPS6KA | Radiometric | 220 |

| VEGFR2 | Radiometric | 520 |

| FGFR2 | Radiometric | 120 |

| [Additional Kinases] | [Radiometric/NanoBRET™] | [Example Data] |

Interpreting the Selectivity Profile

-

Selectivity Score: A quantitative measure of selectivity, such as the Gini coefficient, can be calculated to represent the distribution of inhibitory activity across the kinome. A score closer to 1 indicates higher selectivity.

-

Biochemical vs. Cellular Potency: A rightward shift in IC50 values from biochemical to cellular assays is often observed due to competition with high intracellular ATP concentrations.[13] This highlights the importance of cellular assays for predicting clinical efficacy.

-

Therapeutic Window: The difference in potency between the primary target (FLT3) and key off-targets provides an indication of the potential therapeutic window. A larger differential suggests a lower likelihood of off-target toxicities at therapeutically relevant doses.

Signaling Pathway Context

The significance of AKN-028's kinase selectivity profile can only be fully appreciated within the context of the signaling pathways it modulates.

Sources

- 1. recipharm.com [recipharm.com]

- 2. Kinase Selectivity Profiling Services [worldwide.promega.com]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 11. promegaconnections.com [promegaconnections.com]

- 12. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]

- 15. reactionbiology.com [reactionbiology.com]

Navigating Precision: A Technical Guide to the Molecular Weights of AKN-028 Trifluoroacetate and its Free Base

Introduction: The Criticality of Form in Drug Development

In the realm of drug discovery and development, the precise characterization of a therapeutic candidate is paramount. AKN-028, a potent and orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3) and KIT, has emerged as a promising agent in the treatment of acute myeloid leukemia (AML).[1][2] Researchers working with AKN-028 will encounter it in two common forms: the free base and a salt form, such as trifluoroacetate (TFA). While possessing the same active pharmaceutical ingredient (API), these forms are distinct chemical entities with different molecular weights. This seemingly subtle difference has profound implications for accurate experimental design, data interpretation, and ultimately, the reproducibility of scientific findings.

This in-depth technical guide provides a comprehensive analysis of the molecular weight distinction between AKN-028 trifluoroacetate and its free base. We will delve into the underlying chemical principles, provide a step-by-step calculation for each form, and illustrate the practical significance of these values in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who demand precision and a thorough understanding of the materials they work with.

Understanding the Chemistry: Free Base vs. Salt Form

The "free base" of AKN-028 refers to the neutral form of the molecule, as depicted by its fundamental chemical structure.[3] However, for reasons of improved solubility, stability, and bioavailability, active pharmaceutical ingredients are often formulated as salts.[4] This is achieved by reacting the free base, which typically contains basic nitrogen atoms, with an acid. In the case of AKN-028 trifluoroacetate, the free base is reacted with trifluoroacetic acid (TFA).

The basic nitrogen atoms in the AKN-028 molecule accept a proton (H+) from the trifluoroacetic acid, resulting in the formation of a positively charged AKN-028 cation and a negatively charged trifluoroacetate anion. These oppositely charged ions are held together by electrostatic attraction, forming the AKN-028 trifluoroacetate salt. This addition of the trifluoroacetate counter-ion directly contributes to an increase in the overall molecular weight of the compound.

Molecular Weight Determination: A Quantitative Analysis

The molecular weight of a compound is the sum of the atomic weights of all atoms in its chemical formula. Let's break down the calculation for both forms of AKN-028.

AKN-028 Free Base

The chemical formula for AKN-028 free base is C₁₇H₁₄N₆.[5][6] Based on the atomic weights of carbon (C), hydrogen (H), and nitrogen (N), the molecular weight is calculated as follows:

-

Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol

-

Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

-

Nitrogen (N): 6 atoms × 14.007 g/mol = 84.042 g/mol

Molecular Weight (Free Base) = 204.187 + 14.112 + 84.042 = 302.341 g/mol

This is consistent with the reported molecular weight of 302.33 g/mol .[5][6]

Trifluoroacetic Acid (TFA)

Trifluoroacetic acid has the chemical formula C₂HF₃O₂.[7][8][9] Its molecular weight is calculated as:

-

Carbon (C): 2 atoms × 12.011 g/mol = 24.022 g/mol

-

Hydrogen (H): 1 atom × 1.008 g/mol = 1.008 g/mol

-

Fluorine (F): 3 atoms × 18.998 g/mol = 56.994 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Molecular Weight (TFA) = 24.022 + 1.008 + 56.994 + 31.998 = 114.022 g/mol

This aligns with the accepted molecular weight of 114.02 g/mol .[7][9][10][11][12]

AKN-028 Trifluoroacetate

Assuming a 1:1 stoichiometric ratio between AKN-028 and trifluoroacetic acid during salt formation (a common occurrence for small molecule drugs), the molecular weight of the trifluoroacetate salt is the sum of the molecular weights of the free base and trifluoroacetic acid.

Molecular Weight (Trifluoroacetate Salt) = Molecular Weight (Free Base) + Molecular Weight (TFA)

Molecular Weight (Trifluoroacetate Salt) = 302.33 g/mol + 114.02 g/mol = 416.35 g/mol

Quantitative Data Summary

For ease of reference, the molecular properties of AKN-028 free base and its trifluoroacetate salt are summarized in the table below.

| Property | AKN-028 Free Base | Trifluoroacetic Acid (TFA) | AKN-028 Trifluoroacetate (1:1 Salt) |

| Chemical Formula | C₁₇H₁₄N₆[5][6] | C₂HF₃O₂[7][8][9] | C₁₇H₁₄N₆ · C₂HF₃O₂ |

| Molecular Weight ( g/mol ) | 302.33[5][6] | 114.02[7][9][10][11][12] | 416.35 |

Experimental Protocol: The Practical Implications of Molecular Weight in Stock Solution Preparation

The accuracy of in vitro and in vivo experiments hinges on the precise concentration of the test compound. Failure to account for the different molecular weights of the free base and salt forms will lead to significant errors in molar concentration, thereby compromising the validity of the results.

Objective: To prepare a 10 mM stock solution of AKN-028 in DMSO, highlighting the necessary adjustments for the free base versus the trifluoroacetate salt form.

Materials:

-

AKN-028 free base

-

AKN-028 trifluoroacetate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Analytical balance

-

Microcentrifuge tubes

-

Calibrated pipettes

Step-by-Step Methodology:

-

Determine the Target Molar Concentration: The desired final concentration is 10 mM (10 millimoles per liter).

-

Calculate the Required Mass:

-

For AKN-028 Free Base (MW = 302.33 g/mol ):

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) for 1 mL (0.001 L) = 0.010 mol/L × 0.001 L × 302.33 g/mol × 1000 mg/g = 3.0233 mg

-

-

For AKN-028 Trifluoroacetate (MW = 416.35 g/mol ):

-

Mass (mg) for 1 mL (0.001 L) = 0.010 mol/L × 0.001 L × 416.35 g/mol × 1000 mg/g = 4.1635 mg

-

-

-

Weighing the Compound:

-

Using an analytical balance, carefully weigh the calculated mass of either the free base or the trifluoroacetate salt into a labeled microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required to facilitate dissolution.

-

-

Storage:

-

Store the resulting 10 mM stock solution at -20°C or -80°C, protected from light and moisture, as recommended for the compound.

-

Causality Behind Experimental Choices:

-

Choice of Solvent: DMSO is a common solvent for dissolving many organic molecules for in vitro assays.[3][13]

-

Anhydrous Conditions: Using anhydrous DMSO is crucial to prevent the introduction of water, which can affect the stability and solubility of the compound.

-

Accurate Weighing: An analytical balance is essential for the precise measurement of small masses, ensuring the final concentration is accurate.

-

Molar Concentration: Biological activity is directly related to the number of molecules present, making molar concentration the standard unit for comparing the potency of different compounds or different forms of the same compound.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the critical decision point in preparing stock solutions based on the form of AKN-028.

Caption: Workflow for preparing a 10 mM AKN-028 stock solution.

Conclusion: A Foundation for Rigorous Research

A thorough understanding of the molecular weight differences between AKN-028 free base and its trifluoroacetate salt is not merely an academic exercise; it is a fundamental prerequisite for conducting accurate and reproducible research. As demonstrated, this difference directly impacts the mass of compound required to achieve a specific molar concentration. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their experimental conditions, leading to more reliable and comparable data in the investigation of AKN-028's therapeutic potential.

References

-

Eriksson, A., et al. (2012). The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer Journal, 2(8), e81. Retrieved February 9, 2026, from [Link]

-

Trifluoroacetic Acid Formula: Structure, Preparation, and Uses. (n.d.). Testbook. Retrieved February 9, 2026, from [Link]

-

Trifluoroacetic Acid. (n.d.). Mol-Instincts. Retrieved February 9, 2026, from [Link]

-

Akn-028 | C17H14N6 | CID 44177328. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

-

C2HF3O2 (Trifluoroacetic acid) molar mass. (n.d.). Molar Mass Calculator. Retrieved February 9, 2026, from [Link]

-

Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1. (n.d.). Angene Chemical. Retrieved February 9, 2026, from [Link]

-

Preclinical Studies Back AKN-028 Development. (2012, August 15). Drug Discovery and Development. Retrieved February 9, 2026, from [Link]

-

Eriksson, A., et al. (2012). The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer Journal, 2(8), e81. Retrieved February 9, 2026, from [Link]

-

Trifluoroacetic acid. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

-

Trifluoroacetic acid | CF3COOH | CID 6422. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Akn-028 | C17H14N6 | CID 44177328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. testbook.com [testbook.com]

- 8. Trifluoroacetic Acid [chem.purdue.edu]

- 9. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

- 10. webqc.org [webqc.org]

- 11. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 12. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

The Structure-Activity Relationship of AKN-028: A Technical Guide for Tyrosine Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKN-028 is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical activity against acute myeloid leukemia (AML).[1][2] Its primary molecular targets are FMS-like tyrosine kinase 3 (FLT3) and KIT, both of which are key drivers in the pathogenesis of various hematological malignancies.[1] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of AKN-028, offering a detailed analysis of its chemical architecture and the putative roles of its constituent moieties in mediating its inhibitory activity. By synthesizing data from related kinase inhibitors and established medicinal chemistry principles, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel tyrosine kinase inhibitors.

Introduction to AKN-028: A Potent FLT3/KIT Inhibitor

AKN-028, chemically known as N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine, is a small molecule inhibitor that has shown high potency against FLT3, with a reported IC50 of 6 nM.[3] FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[4] Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[5] AKN-028 effectively inhibits the autophosphorylation of both wild-type and mutated forms of FLT3, thereby blocking downstream signaling pathways and inducing apoptosis in AML cells.[3][6] Furthermore, AKN-028 has demonstrated inhibitory activity against the KIT receptor tyrosine kinase, another important target in hematological cancers.[1] The dual inhibition of FLT3 and KIT positions AKN-028 as a promising therapeutic candidate for a subset of leukemia patients.

Deconstructing the Pharmacophore: A Hypothetical Structure-Activity Relationship Analysis

While a dedicated, published SAR study on a comprehensive library of AKN-028 analogs is not publicly available, we can infer a robust working model based on extensive research into structurally related pyrazine-based and indole-containing kinase inhibitors.[7][8][9] The AKN-028 molecule can be dissected into three key components: the 2,3-diaminopyrazine core, the 5-indolyl group, and the 6-pyridinyl substituent.

The 2,3-Diaminopyrazine Core: The Engine of Hinge Binding

The 2,3-diaminopyrazine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[7] The nitrogen atoms of the pyrazine ring and the exocyclic amino groups are critical for forming a network of hydrogen bonds with the backbone of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket.

-

Causality: The precise geometry and hydrogen bonding capacity of the diaminopyrazine core mimic the adenine portion of ATP, allowing it to competitively occupy the ATP-binding site. Modifications that disrupt this hydrogen bonding pattern, such as substitution on the amino groups or alteration of the pyrazine ring, are predicted to significantly reduce inhibitory potency.

The 5-Indolyl Moiety: Probing the Hydrophobic Pocket

The indole ring system is a prevalent feature in many kinase inhibitors and is known to engage in favorable hydrophobic and aromatic interactions within the ATP-binding site.[8] In the context of AKN-028, the 1H-indol-5-yl group likely extends into a hydrophobic pocket adjacent to the hinge region.

-

Hypothesized SAR:

-

Substitution on the Indole Ring: Introduction of small, lipophilic substituents at positions 2, 3, 4, 6, or 7 of the indole ring could enhance van der Waals interactions and potentially increase potency. Conversely, bulky or highly polar substituents may introduce steric clashes or unfavorable desolvation penalties, leading to decreased activity.

-

Role of the Indole Nitrogen: The N-H group of the indole is a potential hydrogen bond donor. Its interaction with a nearby acceptor residue on the protein could contribute to the overall binding affinity. Methylation or replacement of this nitrogen would be a key experiment to probe its importance.

-

The 6-Pyridinyl Group: A Vector for Selectivity

The pyridinyl group at the 6-position of the pyrazine core likely projects towards the solvent-exposed region of the ATP-binding site. This position is often exploited in kinase inhibitor design to enhance selectivity and modulate physicochemical properties.[10] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be protonated, influencing solubility and cell permeability.

-

Hypothesized SAR:

-

Positional Isomers: The inhibitory activity is expected to be sensitive to the position of the nitrogen atom within the pyridine ring (e.g., 2-pyridinyl, 3-pyridinyl vs. 4-pyridinyl). The 4-pyridinyl isomer present in AKN-028 may provide an optimal vector for interaction with solvent or specific residues at the entrance of the ATP-binding pocket.

-

Substitution on the Pyridine Ring: Introduction of small substituents on the pyridine ring could fine-tune selectivity. For instance, a substituent that interacts with residues unique to FLT3 and KIT but not present in other kinases could enhance the selectivity profile of the inhibitor.

-

Experimental Validation of the SAR Model: Protocols and Data Interpretation

To rigorously test the hypothesized SAR of AKN-028, a systematic medicinal chemistry campaign would be required, involving the synthesis of analogs and their evaluation in a cascade of biochemical and cellular assays.

Synthesis of AKN-028 Analogs

The synthesis of AKN-028 analogs would likely proceed through a convergent strategy, involving the preparation of a functionalized 2,3-diaminopyrazine core followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce the indolyl and pyridinyl moieties.[11] This approach allows for the modular and efficient generation of a library of analogs with diverse substitutions on each of the three key components.

Primary Biochemical Assay: In Vitro Kinase Inhibition

The primary assay to evaluate the potency of newly synthesized analogs is a direct in vitro kinase inhibition assay.

Protocol: FLT3 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagents and Materials:

-

Recombinant human FLT3 kinase domain (e.g., from Thermo Fisher Scientific).

-

Eu-anti-GST antibody.

-

Kinase Tracer 236.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

AKN-028 and synthesized analogs, serially diluted in DMSO.

-

384-well, low-volume, black microplates.

-

-

Procedure:

-

Prepare a 2X solution of the FLT3 kinase/Eu-anti-GST antibody mixture in assay buffer.

-

Prepare a 2X solution of Kinase Tracer 236 in assay buffer.

-

Dispense 5 µL of the 2X kinase/antibody solution into each well of the 384-well plate.

-

Add 50 nL of serially diluted compound (or DMSO for controls) to the wells.

-

Add 5 µL of the 2X tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

-

Table 1: Hypothetical IC50 Data for a Focused Library of AKN-028 Analogs against FLT3

| Compound | R1 (Indole Position 2) | R2 (Pyridine Position 3) | FLT3 IC50 (nM) |

| AKN-028 | H | H | 6 |

| Analog 1 | CH₃ | H | 4 |

| Analog 2 | Cl | H | 15 |

| Analog 3 | H | CH₃ | 8 |

| Analog 4 | H | OCH₃ | 25 |

| Analog 5 | OCH₃ | H | 50 |

Cellular Assay: Inhibition of FLT3 Autophosphorylation and Cell Viability

To assess the activity of the compounds in a more biologically relevant context, cellular assays are essential.

Protocol: Western Blot for Phospho-FLT3 in MV4-11 Cells

-

Cell Culture: Culture MV4-11 cells (an AML cell line with an activating FLT3-ITD mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Seed cells in 6-well plates and treat with various concentrations of AKN-028 or its analogs for 2-4 hours.

-

Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 4-12% Bis-Tris gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST.

-

Incubate the membrane with a primary antibody against phospho-FLT3 (Tyr591).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total FLT3 as a loading control.

-

Protocol: Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed MV4-11 cells in a 96-well, white-walled plate at a density of 10,000 cells per well.

-

Treatment: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Molecular Interactions and Experimental Workflows

Signaling Pathway of FLT3 in AML

Caption: FLT3 signaling pathway and the inhibitory action of AKN-028.

Experimental Workflow for SAR Analysis

Caption: Iterative workflow for the structure-activity relationship study of AKN-028.

Conclusion and Future Directions

AKN-028 represents a promising scaffold for the development of targeted therapies for AML and other hematological malignancies driven by aberrant FLT3 and KIT signaling. The SAR model presented in this guide, based on the analysis of its structural components and data from related inhibitors, provides a rational framework for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and evaluation of a diverse library of AKN-028 derivatives to experimentally validate and refine the proposed SAR. Furthermore, co-crystallization of AKN-028 or its potent analogs with the FLT3 kinase domain would provide invaluable structural insights to guide further drug design efforts. Ultimately, a thorough understanding of the SAR of this important inhibitor class will accelerate the development of more effective and safer treatments for patients in need.

References

-

Zorn, J. A., Wang, Q., Fujimura, E., Barros, T., & Kuriyan, J. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE, 10(4), e0121177. [Link]

-

FLT3/KIT kinase inhibitor AKN-028. NCI Drug Dictionary. [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

-

Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Publications. [Link]

-

Crystal structure of FLT3 bound to gilteritinib. ResearchGate. [Link]

-

Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. PubMed Central. [Link]

-

Targeted Therapy of FLT3 in Treatment of AML—Current Status and Future Directions. National Institutes of Health. [Link]

-

Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

-

Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PubMed Central. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

-

Inhibition of kinase autophosphorylation by AKN-028, AC220 and... ResearchGate. [Link]

-

Indole RSK inhibitors. Part 1: discovery and initial SAR. PubMed. [Link]

-

Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study. MDPI. [Link]

-

(PDF) Indole‑based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. ResearchGate. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

-

FLT3 inhibitor design using molecular docking based virtual screening for acute myeloid leukemia. ResearchGate. [Link]

-

Synthesis and SAR studies of indole-based MK2 inhibitors. PubMed. [Link]

-

FLT3 inhibitor design using molecular docking based virtual screening for acute myeloid leukemia. PubMed Central. [Link]

-

Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. PubMed. [Link]

-

Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia. Scholarly Publications Leiden University. [Link]

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

-

Comprehensive review and evaluation of computational methods for identifying FLT3-internal tandem duplication in acute myeloid leukaemia. Sensus Impact (Silverchair). [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Full article: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. [Link]

-

The current standard approach to frontline treatment for patients with FLT3-mutated AML. vjhemonc.com. [Link]

-

Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. europepmc.org. [Link]

-

Incorporating FLT3 inhibitors into the management of patients with AML. VJHemOnc. [Link]

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed. [Link]

-

The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

-

Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. [Link]

-

Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

-

Incorporating FLT3 inhibitors into the management of patients with AML. YouTube. [Link]

-

3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. Targeted Therapy of FLT3 in Treatment of AML—Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering and crystal structure of a monomeric FLT3 ligand variant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. vjhemonc.com [vjhemonc.com]

- 6. rcsb.org [rcsb.org]

- 7. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of AKN-028 in Modulating Apoptosis Pathways in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A primary driver of its pathogenesis and resistance to therapy is the evasion of programmed cell death, or apoptosis. This is frequently caused by the constitutive activation of pro-survival signaling pathways. AKN-028 is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated or overexpressed in AML.[1][2] This guide elucidates the core mechanism by which AKN-028 re-engages the intrinsic apoptotic machinery in AML cells. By directly inhibiting FLT3, AKN-028 deactivates critical downstream pro-survival cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This upstream blockade shifts the cellular balance, reducing anti-apoptotic signals and leading to the activation of executioner caspases, thereby inducing apoptosis and causing cell cycle arrest in leukemic cells.[2][3] Preclinical data demonstrates significant antileukemic activity, positioning AKN-028 as a promising therapeutic agent for targeted AML therapy.[2][4]

Introduction: The Challenge of Apoptosis Evasion in AML

Acute Myeloid Leukemia is a complex and heterogeneous disease where malignant myeloid progenitors proliferate uncontrollably, disrupting normal hematopoiesis.[5] A key hallmark of AML, and cancer in general, is the ability of malignant cells to evade apoptosis.[6][7] This resistance is often acquired through the hyperactivation of signaling pathways that promote cell survival and proliferation.

In a significant subset of AML patients, the FMS-like tyrosine kinase 3 (FLT3) receptor is constitutively activated, most commonly through an internal tandem duplication (ITD) mutation.[8] This aberrant signaling perpetually stimulates downstream pro-survival cascades, including:

-

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its constitutive activation, found in approximately 60% of AML patients, is associated with a poor prognosis.[9][10]

-

The RAS/MAPK/ERK Pathway: This cascade is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression and prevent apoptosis. Its dysregulation is a common feature in AML.[7][11]

These pathways converge on the intrinsic apoptosis machinery, which is tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins.[12][13] In AML, pro-survival signals often lead to the overexpression of anti-apoptotic proteins (e.g., BCL-2, MCL-1), which sequester pro-apoptotic effector proteins (e.g., BAX, BAK), preventing the mitochondrial disruption required to initiate cell death.[6][14] Overcoming this apoptotic blockade is a primary goal of modern targeted therapies.

AKN-028: A Potent Tyrosine Kinase Inhibitor Targeting FLT3

AKN-028 is a novel TKI specifically designed to target key drivers of leukemogenesis.[2]

-

Primary Target (FLT3): AKN-028 is a highly potent inhibitor of FLT3, with a reported IC₅₀ of 6 nM.[2] It acts by competing with ATP in the kinase domain, preventing the autophosphorylation necessary for receptor activation. This is critical in AML, as both FLT3-ITD mutations and simple overexpression of wild-type FLT3 can lead to ligand-independent, constitutive kinase activity, driving leukemic cell proliferation and survival.[1][8][15]

-

Kinase Inhibition Profile: Beyond its potent activity against FLT3, AKN-028 also demonstrates inhibitory effects on other kinases, such as KIT, another tyrosine kinase implicated in AML.[2] Furthermore, studies have shown that AKN-028 reduces the global tyrosine kinase activity in AML cells in a dose-dependent manner, suggesting a broader impact on the dysregulated kinome of these cancer cells.[3]

Core Mechanism: How AKN-028 Re-engages Apoptosis in AML Cells

AKN-028 induces apoptosis through a hierarchical cascade of events, beginning with precise target inhibition and culminating in the activation of the cell's intrinsic death machinery.

Upstream Inhibition: Shutting Down the FLT3 Survival Signal

The foundational step in AKN-028's mechanism is the direct inhibition of its primary target, the FLT3 receptor. In AML cells with activating FLT3 mutations, the receptor is perpetually "on," sending a constant stream of survival signals. AKN-028 blocks the receptor's ability to phosphorylate itself and downstream substrates, effectively cutting off this primary signal.[2]

Caption: AKN-028 mechanism of target engagement on the FLT3 receptor.

Downstream Consequences: Deactivation of Pro-Survival Cascades

By silencing FLT3, AKN-028 prevents the activation of key downstream effectors. This has profound consequences for the survival of the leukemic cell.

-

PI3K/Akt/mTOR Pathway: Inhibition of FLT3 blocks the recruitment and activation of PI3K, preventing the conversion of PIP2 to PIP3 and subsequent activation of Akt. Deactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins or activate pro-survival transcription factors. This is a critical node, as the PI3K/Akt pathway is a major contributor to apoptosis resistance in AML.[5][16]

-

MAPK/ERK Pathway: Similarly, FLT3 inhibition prevents the activation of the Ras/Raf/MEK/ERK cascade. The termination of this signal removes another layer of proliferative and anti-apoptotic stimuli.[7][8]

Caption: AKN-028 inhibits FLT3, leading to deactivation of downstream pathways.

The Intrinsic Apoptosis Pathway: Unleashing the Executioners

The deactivation of the Akt and ERK pathways directly impacts the balance of the BCL-2 protein family at the mitochondrial membrane. Active Akt and ERK promote the expression and function of anti-apoptotic proteins like BCL-2 and MCL-1 while inhibiting pro-apoptotic members. By removing these signals, AKN-028 tips the balance in favor of apoptosis.

This shift allows pro-apoptotic effector proteins BAX and BAK to activate and form pores in the mitochondrial outer membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).[17] This releases cytochrome c into the cytoplasm, which binds to APAF-1 to form the apoptosome. The apoptosome then recruits and activates caspase-9, which in turn activates the executioner caspase-3 . Preclinical studies have explicitly confirmed that AKN-028 treatment triggers the activation of caspase-3 in AML cells.[2]

Caption: AKN-028's downstream effects on the intrinsic apoptosis pathway.

Impact on Cell Cycle and Gene Expression

The inhibition of proliferative signaling by AKN-028 has further cellular consequences that synergize with the induction of apoptosis.

-

Cell Cycle Arrest: AKN-028 induces a dose-dependent G0/G1 cell cycle arrest in AML cell lines.[3] This is a logical consequence of inhibiting FLT3/MAPK signaling, which is required for cells to progress through the G1 checkpoint. This arrest prevents further proliferation of the malignant clone and provides a window for apoptotic processes to be executed.

-

Gene Expression Modulation: Treatment with AKN-028 causes a significant alteration in the AML transcriptome, with hundreds of genes being up- or down-regulated.[18] Notably, gene set enrichment analysis revealed a significant downregulation of genes associated with the proto-oncogene c-Myc , a master regulator of cell proliferation and metabolism.[3] The suppression of Myc-driven programs contributes significantly to the anti-leukemic effect.

Experimental Validation: Protocols and Data

The mechanistic claims for AKN-028 are supported by a series of standard, yet powerful, preclinical assays. The causality behind these experimental choices is to create a self-validating system: confirming target engagement, pathway modulation, and the ultimate biological outcome.

Protocol 1: Assessing Apoptosis via Annexin V / Propidium Iodide (PI) Staining

-

Objective: To quantify the induction of apoptosis in AML cells following AKN-028 treatment.

-

Causality: Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual staining allows for the precise quantification of early and late apoptotic cell populations, providing direct evidence of programmed cell death.

-

Methodology:

-

Cell Culture: Culture an AML cell line (e.g., MV4-11, which is FLT3-ITD positive) in appropriate media (e.g., RPMI-1640 + 10% FBS).

-

Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL. Treat with a dose range of AKN-028 (e.g., 10 nM - 1 µM) and a vehicle control (DMSO) for 24-48 hours.

-

Staining: Harvest cells and wash with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry immediately. Healthy cells will be Annexin V/PI double-negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be double-positive.

-

Protocol 2: Western Blot Analysis of Pathway Modulation

-

Objective: To provide biochemical proof of on-target activity and downstream pathway inhibition.

-

Causality: This protocol validates the proposed mechanism of action. A decrease in phosphorylated FLT3 (p-FLT3) confirms target engagement. Subsequent decreases in p-Akt and p-ERK confirm downstream pathway inhibition. An increase in cleaved caspase-3 provides direct evidence of the activation of the executioner phase of apoptosis.

-

Methodology:

-

Cell Culture and Treatment: Treat AML cells with AKN-028 and a vehicle control as described above for a shorter duration (e.g., 2-6 hours) to capture signaling changes.

-

Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies overnight at 4°C. Recommended antibodies: anti-p-FLT3, anti-total-FLT3, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-cleaved-caspase-3, and a loading control (e.g., anti-β-actin).

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: A self-validating experimental workflow to confirm AKN-028's mechanism.

Data Summary: Preclinical Efficacy of AKN-028

| Parameter | Finding | Significance | Reference |

| FLT3 Inhibition | IC₅₀ = 6 nM | Demonstrates high potency against the primary target. | [2] |

| Primary AML Samples | Mean IC₅₀ = 1 µM (n=15) | Shows cytotoxic activity in patient-derived cells. | [2] |

| Cellular Outcome | Triggers Caspase-3 Activation | Confirms induction of the executioner phase of apoptosis. | [2] |

| Cell Cycle Effect | Induces G0/G1 Arrest | Halts proliferation, complementing the apoptotic effect. | [3] |

| Gene Expression | 430 downregulated, 280 upregulated transcripts | Shows profound impact on the leukemic cell transcriptome. | [18] |

| Key Gene Target | Downregulation of Myc-associated genes | Suppresses a master regulator of cancer cell proliferation. | [3] |

Conclusion

AKN-028 represents a mechanistically well-defined therapeutic agent for Acute Myeloid Leukemia. Its potent and specific inhibition of the FLT3 receptor tyrosine kinase initiates a cascade of anti-leukemic effects. By shutting down the primary survival signals transmitted through the PI3K/Akt and MAPK/ERK pathways, AKN-028 effectively dismantles the pro-survival architecture of AML cells. This action tips the BCL-2 family balance in favor of cell death, leading to mitochondrial outer membrane permeabilization and the activation of executioner caspase-3. The concomitant induction of G0/G1 cell cycle arrest further ensures the halt of malignant proliferation. The robust preclinical data, validated by clear experimental readouts, provides a strong rationale for the continued investigation of AKN-028 as a targeted therapy to overcome apoptosis evasion in AML.

References

-

Eriksson, A., et al. (2014). AKN-028 induces cell cycle arrest, downregulation of Myc associated genes and dose dependent reduction of tyrosine kinase activity in acute myeloid leukemia. Biochemical Pharmacology. [Link]

-

Nepstad, I., et al. (2020). Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence. Semantic Scholar. [Link]

-

Chen, H., et al. (2020). Targeting Bcl-2 Proteins in Acute Myeloid Leukemia. Frontiers in Oncology. [Link]

-

Encyclopedia.pub. (2022). Apoptosis in Acute Myeloid Leukemia. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Tyrosine kinase activity profiles from three AML primary patient... ResearchGate. [Link]

-

Parrow, V., et al. (2010). AKN-028, a FLT-3 Kinase Inhibitor In Preclinical Development, Induces Significant Gene Regulation That Differs From PKC-412. ASH Publications. [Link]

-

Eriksson, A., et al. (2012). The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer Journal. [Link]

-

Eriksson, A., et al. (2012). The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. PubMed. [Link]

-

Lee, H., et al. (2018). FLT3 inhibitors in acute myeloid leukemia. PMC. [Link]

-

Zeidan, A., et al. (2020). The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome. Frontiers in Oncology. [Link]

-

Grønningsæter, I., et al. (2020). The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

-

Grønningsæter, I., et al. (2020). The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells. PMC. [Link]

-

Drug Discovery and Development. (2012). Preclinical Studies Back AKN-028 Development. Drug Discovery and Development. [Link]

-

Fathi, A., & Le, L. (2016). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. PMC. [Link]

-

ResearchGate. (2025). Apoptosis targeted therapies in acute myeloid leukemia: an update. ResearchGate. [Link]

-

Testa, U., & Riccioni, R. (2007). Deregulation of apoptosis in acute myeloid leukemia. Haematologica. [Link]

-

Mastrorilli, A., et al. (2015). RAS MAPK inhibitors deregulation in leukemia. Oncoscience. [Link]

-

Al-Hussaini, M., et al. (2016). A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. PMC. [Link]

-

Cision. (2012). Akinion Pharmaceuticals announces the publication of preclinical results of AKN-028. Cision. [Link]

-

ResearchGate. (2025). (PDF) Targeting Bcl-2 Proteins in Acute Myeloid Leukemia. ResearchGate. [Link]

Sources

- 1. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]

- 3. AKN-028 induces cell cycle arrest, downregulation of Myc associated genes and dose dependent reduction of tyrosine kinase activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Deregulation of apoptosis in acute myeloid leukemia | Haematologica [haematologica.org]

- 8. FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. oncoscience.us [oncoscience.us]

- 12. Frontiers | Targeting Bcl-2 Proteins in Acute Myeloid Leukemia [frontiersin.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]

- 18. ashpublications.org [ashpublications.org]

Technical Deep Dive: AKN-028 (Biclotinib) Interaction Kinetics with FLT3 Wild Type

[1][2]

Executive Summary

AKN-028 (Biclotinib) is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) designed to target FMS-like tyrosine kinase 3 (FLT3 ) and c-KIT.[1][2][3][4][5][6] Unlike first-generation inhibitors that often lack potency or selectivity, AKN-028 demonstrates a unique kinase inhibitory profile characterized by high-affinity binding to both FLT3 Wild Type (WT) and FLT3-ITD (Internal Tandem Duplication) mutants.[1][7]

This guide analyzes the binding affinity (

Binding Affinity & Kinetic Profile[2][8]

Primary Affinity Metrics

While thermodynamic dissociation constants (

| Target Variant | Metric | Value | Experimental Context |

| FLT3 Wild Type (WT) | ~6 nM | Enzymatic inhibition & Autophosphorylation assays | |

| FLT3-ITD | < 10 nM | MV4-11 cell line (constitutive activation) | |

| c-KIT | Variable | Dose-dependent inhibition in M07e cells |

Technical Insight: The

of 6 nM indicates that AKN-028 is a single-digit nanomolar binder .[1] In ATP-competitive kinase assays, theis typically lower than the (depending on the ATP concentration relative to ). Therefore, the thermodynamic of AKN-028 for FLT3 WT is estimated to be in the 1–5 nM range .[1]

Selectivity Profile

AKN-028 is not a "promiscuous" multikinase inhibitor like midostaurin, nor is it exclusively selective for FLT3.[1][7] Its binding footprint includes:

Mechanism of Action (MOA)[3][9]

AKN-028 functions as an ATP-competitive inhibitor.[1] By occupying the ATP-binding pocket of the FLT3 kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues (Y589, Y591) in the activation loop and juxtamembrane domain.

Signaling Pathway Intervention

The following diagram illustrates the FLT3 signaling cascade and the precise blockade point of AKN-028.